2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O3/c8-6(9)4-16-7-5(13(14)15)3-12(11-7)2-1-10/h3,6H,1-2,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRSCFYRQJFQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the difluoroethoxy group: This step involves the reaction of the pyrazole intermediate with 2,2-difluoroethanol under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, metal hydrides, and nitrating agents like nitric acid. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and imine or amide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways:
- Cell Line Studies : In vitro studies have shown that derivatives similar to 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine exhibit significant cytotoxicity against several cancer cell lines. For example, compounds with similar structures have demonstrated growth inhibition percentages (PGIs) ranging from 50% to 90% against various cancer types such as breast cancer (MCF-7) and lung cancer (A549) .
| Cell Line | Compound | PGI (%) |
|---|---|---|
| MCF-7 | Similar Derivative | 86.61 |
| A549 | Similar Derivative | 75.99 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it may possess activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Activity : Preliminary tests show that the compound exhibits significant antibacterial effects, with minimum inhibitory concentrations (MICs) reported between 32 µg/mL and 47.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 47.5 |
Mechanistic Insights
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar pyrazole derivatives have been shown to interfere with bacterial ribosomal function, leading to reduced protein synthesis .
- Induction of Apoptosis in Cancer Cells : The activation of apoptotic pathways through caspase activation has been observed in studies involving related compounds .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including the target compound, in preclinical models:
-
Study on Anticancer Efficacy :
- A study conducted on a series of pyrazole derivatives demonstrated that modifications at the nitrogen position significantly enhanced anticancer activity against various cell lines. The study reported that the introduction of difluoroethyl groups increased lipophilicity, facilitating better membrane penetration and higher cytotoxicity .
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and nitro group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The ethanamine group can also interact with amino acid residues in the active site of enzymes or receptors, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects
- Fluorinated vs. Fluorine atoms also resist metabolic oxidation, enhancing stability . In contrast, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (hypothetical) lacks fluorine, likely reducing metabolic resistance and bioavailability .
Nitro Group :
Functional Group Diversity
- Ethanamine vs. Carboxylic Acid :
- The ethanamine group in the target compound enables conjugation (e.g., amide bond formation), making it suitable for prodrug development.
- The carboxylic acid derivative (C10H12F2N3O5) offers solubility in polar solvents and ionic interactions, useful in coordination chemistry or as a building block for metal-organic frameworks .
Commercial Availability
Pharmacological Potential
Stability and Handling
- Nitro-containing pyrazoles are sensitive to light and heat, necessitating storage in dark, cool conditions. The difluoroethoxy group may further destabilize the compound due to hydrolytic susceptibility .
Biological Activity
2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 236.18 g/mol
- CAS Number : 1856102-52-7
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : This functional group can undergo reduction to form amino derivatives, potentially enhancing the compound's reactivity and interaction with biological targets.
- Difluoroethoxy Group : This moiety may increase lipophilicity, facilitating membrane penetration and interaction with lipid-based cellular components.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, some demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound was tested against strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth factors. Some derivatives have shown significant cytotoxicity against cancer cell lines in vitro .
Data Tables
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:
- Case Study on Anti-inflammatory Effects :
- Case Study on Antimicrobial Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
